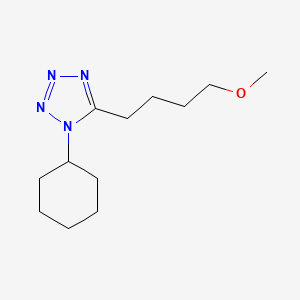![molecular formula C16H21BrN2O4 B11781639 [(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester](/img/structure/B11781639.png)
[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester is a synthetic organic compound that features a brominated phenyl ring, a morpholine moiety, and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester typically involves multiple steps:
Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce the bromo group at the para position.
Acylation: The brominated phenylacetic acid is then acylated with 2-morpholin-4-yl-acetyl chloride under basic conditions to form the intermediate.
Esterification: The intermediate is esterified with ethanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The brominated phenyl ring can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
作用机制
The mechanism of action of [(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester involves its interaction with specific molecular targets. The brominated phenyl ring and morpholine moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester can be compared with other similar compounds such as:
[(4-Chloro-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester: Similar structure but with a chlorine atom instead of bromine.
[(4-Fluoro-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester: Similar structure but with a fluorine atom instead of bromine.
[(4-Methyl-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interaction with biological targets.
属性
分子式 |
C16H21BrN2O4 |
|---|---|
分子量 |
385.25 g/mol |
IUPAC 名称 |
ethyl 2-(4-bromo-N-(2-morpholin-4-ylacetyl)anilino)acetate |
InChI |
InChI=1S/C16H21BrN2O4/c1-2-23-16(21)12-19(14-5-3-13(17)4-6-14)15(20)11-18-7-9-22-10-8-18/h3-6H,2,7-12H2,1H3 |
InChI 键 |
DOCNBGBJOCTLSZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN(C1=CC=C(C=C1)Br)C(=O)CN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


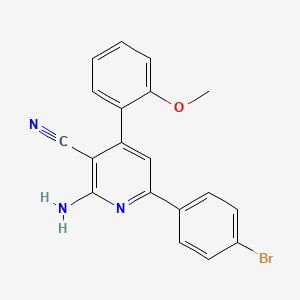
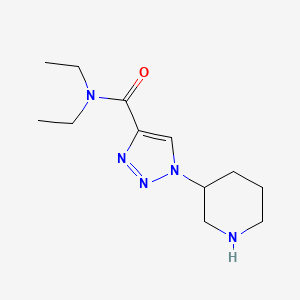

![3-(2-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11781584.png)
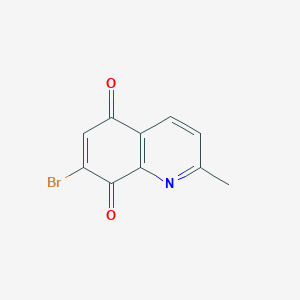
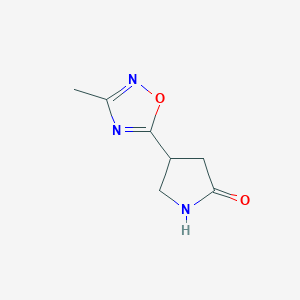
![2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one](/img/structure/B11781605.png)

![2-(Difluoromethoxy)-4-iodobenzo[d]oxazole](/img/structure/B11781610.png)
![2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11781614.png)
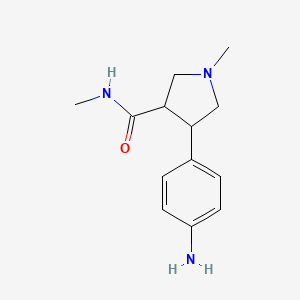
![2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B11781623.png)

